molecular formula C14H14O3 B156515 Benzene, 1,1'-oxybis[4-methoxy- CAS No. 1655-74-9

Benzene, 1,1'-oxybis[4-methoxy-

Cat. No.: B156515
CAS No.: 1655-74-9
M. Wt: 230.26 g/mol
InChI Key: CBDLNOVOFXJEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1'-oxybis[4-methoxy-] (IUPAC name: bis(4-methoxyphenyl) ether) is a diphenyl ether derivative featuring two para-methoxy-substituted benzene rings connected by an oxygen bridge. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.25 g/mol (calculated). The methoxy (-OCH₃) groups are electron-donating, enhancing the compound’s solubility in polar solvents and influencing its reactivity in electrophilic aromatic substitution reactions.

Properties

CAS No.

1655-74-9

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-methoxy-4-(4-methoxyphenoxy)benzene

InChI

InChI=1S/C14H14O3/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3

InChI Key

CBDLNOVOFXJEOB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)OC

Other CAS No.

1655-74-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare bis(4-methoxyphenyl) ether with structurally analogous diphenyl ether derivatives, emphasizing substituent effects on molecular properties and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference IDs
Benzene, 1,1'-oxybis[4-methoxy-] C₁₄H₁₄O₃ 230.25 Methoxy (-OCH₃) Electron-donating; used in polymers
Benzene, 1,1'-oxybis[4-methyl-] C₁₄H₁₄O 198.26 Methyl (-CH₃) Hydrophobic; lower polarity
Oxybis[4-nitrobenzene] C₁₂H₈N₂O₅ 260.20 Nitro (-NO₂) High stability; explosive intermediates
Bis(4-tert-butylphenyl) ether C₂₀H₂₆O 282.43 tert-Butyl (-C(CH₃)₃) Bulky groups; heat-resistant materials
1,1'-Oxybis[2,4-dibromobenzene] C₁₂H₆Br₄O 485.80 Bromine (-Br) Flame retardants; environmental concerns

Structural and Functional Analysis:

Methoxy vs. Methyl Substituents: The methoxy group in the target compound increases polarity compared to the methyl analog (C₁₄H₁₄O), which lacks oxygen. This difference enhances solubility in polar solvents like ethanol or acetone . Methyl groups are purely hydrophobic, making Benzene, 1,1'-oxybis[4-methyl-] more suited for non-polar applications, such as lubricant additives .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Nitro groups in Oxybis[4-nitrobenzene] (C₁₂H₈N₂O₅) are strongly electron-withdrawing, stabilizing the aromatic ring against electrophilic attack. This property makes nitro derivatives useful in explosives and dyes but less reactive in nucleophilic substitutions compared to methoxy analogs .
  • Methoxy groups, conversely, activate the ring toward electrophilic substitution, facilitating reactions like nitration or sulfonation .

Steric and Environmental Impact :

  • The tert-butyl groups in Bis(4-tert-butylphenyl) ether (C₂₀H₂₆O) introduce steric hindrance, reducing reactivity but improving thermal stability. Such compounds are employed in high-temperature resins .
  • Brominated analogs like 1,1'-Oxybis[2,4-dibromobenzene] (C₁₂H₆Br₄O) exhibit flame-retardant properties but face restrictions due to persistence in ecosystems and bioaccumulation risks .

Molecular Weight Trends :

  • Bulky substituents (e.g., tert-butyl, bromine) significantly increase molecular weight. For instance, the brominated derivative (485.80 g/mol) is over twice as heavy as the methoxy compound, impacting volatility and solubility .

Gaps in Data

  • Experimental data on the target compound’s melting point, boiling point, and spectral profiles (e.g., IR, NMR) are absent in the provided evidence. Further studies are needed to characterize these properties .

Preparation Methods

Catalyst Efficiency in Ullmann Reactions

Copper catalysts exhibit superior performance in aryl ether synthesis compared to palladium or nickel systems. The CuI/ligand complex facilitates electron transfer, reducing activation energy for C-O bond formation. However, ligand costs (e.g., trans-N,N'-dimethylcyclohexanediamine) and copper residue removal post-reaction remain industrial challenges.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF enhance nucleophilicity in SN2 and NAS routes but complicate downstream purification. Ethanol-water mixtures offer greener profiles but may limit substrate solubility. Recent trends favor switchable solvents (e.g., ionic liquids) to balance reactivity and environmental impact.

Byproduct Management

In Ullmann couplings, iodide salts (e.g., KI) accumulate, necessitating aqueous extraction. SN2 routes generate HCl or KCl, requiring neutralization with weak bases like NaHCO₃ . Effective byproduct mitigation is critical for scaling operations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.